molecular formula C12H16N4O2S B4235244 3-BUTYL-1-METHYL-1H,2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-G]PURINE-2,4-DIONE

3-BUTYL-1-METHYL-1H,2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-G]PURINE-2,4-DIONE

Cat. No.: B4235244
M. Wt: 280.35 g/mol
InChI Key: BDSYBDMYLUSPEK-UHFFFAOYSA-N
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Description

3-BUTYL-1-METHYL-1H,2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-G]PURINE-2,4-DIONE is a heterocyclic compound that belongs to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a purine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BUTYL-1-METHYL-1H,2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-G]PURINE-2,4-DIONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiazole derivative with a purine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques is common to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-BUTYL-1-METHYL-1H,2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-G]PURINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the thiazole or purine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or purine rings.

Scientific Research Applications

3-BUTYL-1-METHYL-1H,2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-G]PURINE-2,4-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological pathways.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 3-BUTYL-1-METHYL-1H,2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Compounds with similar thiazole and purine structures.

    Imidazoles: Heterocyclic compounds with a similar nitrogen-containing ring structure.

    Pyrimidines: Compounds with a similar pyrimidine ring structure.

Uniqueness

3-BUTYL-1-METHYL-1H,2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-G]PURINE-2,4-DIONE is unique due to its specific substitution pattern and the presence of both thiazole and purine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-butyl-4-methyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2S/c1-3-4-5-16-10(17)8-9(14(2)12(16)18)13-11-15(8)6-7-19-11/h3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSYBDMYLUSPEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(N=C3N2CCS3)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-BUTYL-1-METHYL-1H,2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-G]PURINE-2,4-DIONE
Reactant of Route 2
Reactant of Route 2
3-BUTYL-1-METHYL-1H,2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-G]PURINE-2,4-DIONE
Reactant of Route 3
Reactant of Route 3
3-BUTYL-1-METHYL-1H,2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-G]PURINE-2,4-DIONE
Reactant of Route 4
Reactant of Route 4
3-BUTYL-1-METHYL-1H,2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-G]PURINE-2,4-DIONE
Reactant of Route 5
3-BUTYL-1-METHYL-1H,2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-G]PURINE-2,4-DIONE
Reactant of Route 6
3-BUTYL-1-METHYL-1H,2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-G]PURINE-2,4-DIONE

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